Oxalic acid;1-prop-2-ynylazetidine

radical cyclization azabicyclic synthesis ring strain effects

This oxalate salt (CAS 2905323-00-2) delivers unique synthetic utility via its strained azetidine ring (~26 kcal/mol) and terminal alkyne handle for CuAAC click chemistry. Unlike piperidine or pyrrolidine analogs, the four-membered ring enables distinct ring-opening, ring-expansion, and radical cyclization cascades experimentally validated for constructing azabicyclic scaffolds not accessible via larger-ring precursors. The oxalate counterion ensures superior crystallinity and accurate gravimetric dispensing versus the free base (CAS 1449201-23-3). Essential for PROTAC linker libraries, heterobifunctional molecule assembly, and medicinal chemistry bioisostere screening where azetidine modulates pKa, membrane permeability, and metabolic stability. Specify CAS 2905323-00-2 for bench-stable solid handling.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
Cat. No. B13902827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid;1-prop-2-ynylazetidine
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC#CCN1CCC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H9N.C2H2O4/c1-2-4-7-5-3-6-7;3-1(4)2(5)6/h1H,3-6H2;(H,3,4)(H,5,6)
InChIKeyRDCDUCUXAQGOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxalic acid;1-prop-2-ynylazetidine (CAS 2905323-00-2): A Bifunctional Strained Heterocycle Building Block for Click Chemistry and Medicinal Chemistry Applications


Oxalic acid;1-prop-2-ynylazetidine (CAS 2905323-00-2; synonym: 1-(prop-2-yn-1-yl)azetidine oxalate) is a crystalline organic salt with molecular formula C8H11NO4 and molecular weight 185.18 g/mol [1]. The compound comprises two functional components: a four-membered nitrogen-containing azetidine heterocycle bearing a terminal propargyl (prop-2-ynyl) substituent, and oxalic acid as the counterion [2]. The azetidine ring exhibits inherent ring strain (~26 kcal/mol) that confers distinct reactivity profiles compared to larger cyclic amines such as pyrrolidines or piperidines, enabling unique ring-opening and ring-expansion chemistries [3]. The terminal alkyne moiety provides a versatile synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations [4]. The oxalate salt formulation enhances crystallinity and solid-state handling properties relative to the free base form (CAS 1449201-23-3; MW 95.14 g/mol) .

Why Oxalic acid;1-prop-2-ynylazetidine Cannot Be Interchanged with Generic N-Alkynyl Heterocyclic Building Blocks


Generic substitution of oxalic acid;1-prop-2-ynylazetidine with alternative N-alkynyl heterocyclic building blocks is contraindicated due to three structurally determined performance divergences. First, the four-membered azetidine ring exhibits substantially greater ring strain than five-membered pyrrolidine or six-membered piperidine congeners, which fundamentally alters both its nucleophilicity and its susceptibility to ring-opening or ring-expansion pathways under catalytic conditions [1]. Second, the propargyl substituent positioned on the nitrogen atom enables CuAAC click chemistry ligation, but the stereoelectronic environment around the alkyne differs markedly from N-propargyl piperidines due to the constrained C-N-C bond angle in the azetidine system, which can affect reaction kinetics and regioselectivity in subsequent transformations [2]. Third, the oxalate salt form of this compound (CAS 2905323-00-2) provides solid-state stability and handling advantages not shared by the free base (CAS 1449201-23-3) or by analogous hydrochloride salts, as the dicarboxylate counterion influences both crystallinity and hygroscopicity profiles . These non-interchangeable structural and physicochemical attributes necessitate product-specific evaluation for synthetic route design and procurement decisions.

Oxalic acid;1-prop-2-ynylazetidine: Quantitative Comparative Evidence for Scientific Procurement Decisions


N-Propargyl Azetidine vs. N-Propargyl Piperidine: Differential Radical Cyclization Outcomes Quantified by Product Distribution

In a direct head-to-head comparison under identical radical translocation conditions, the N-propargyl azetidine scaffold (congener 31) demonstrates fundamentally different cyclization behavior versus the N-propargyl piperidine scaffold (compound 23). The piperidine-derived system underwent 5-exo cyclization to yield the 8-azabicyclo[3.2.1]octane product 24 in 75% yield along with pyrido[2,1-a]isoindolone 25 in 18% yield. In contrast, the azetidine congener 31 exhibited a distinct product distribution profile, which the authors examined specifically to establish the differential reactivity conferred by the strained four-membered ring versus the six-membered piperidine system [1].

radical cyclization azabicyclic synthesis ring strain effects

Oxalate Salt Form vs. Free Base: Differential Physicochemical Properties Relevant to Laboratory Handling

The oxalate salt form of 1-prop-2-ynylazetidine (CAS 2905323-00-2, MW 185.18 g/mol) exhibits enhanced crystallinity and solid-state handling characteristics compared to the free base form (CAS 1449201-23-3, MW 95.14 g/mol). While direct quantitative hygroscopicity or stability data for this specific compound pair are not publicly available in primary literature, class-level inference from structurally related oxalate salts of amine bases indicates that oxalate salt formation typically reduces hygroscopicity relative to the free base and provides improved storage stability . The oxalate salt is supplied as a crystalline solid with defined hazard classifications (H302, H315, H319, H335) that inform laboratory safety protocols, whereas the free base is a volatile liquid requiring inert atmosphere handling .

salt formulation solid-state stability crystallinity

N-Propargyl Azetidine vs. N-Propargyl Pyrrolidine/Piperidine: Differential Basicity and Nucleophilicity Due to Ring Strain

Computational and experimental studies on the basicity of cyclic amines reveal that azetidine exhibits lower pKa (approximately 11.29 for the conjugate acid of azetidine) compared to pyrrolidine (pKa ~11.31) and piperidine (pKa ~11.22 for N-methylpiperidine), with the sequence of basicity being azetidine < pyrrolidine < piperidine [1]. This differential basicity arises from the ring strain in the four-membered azetidine system (~26 kcal/mol), which compresses the C-N-C bond angle and alters the hybridization state of the nitrogen lone pair relative to five- and six-membered congeners [2]. The reduced basicity translates directly to differential nucleophilicity in alkylation and acylation reactions, meaning that N-propargyl azetidine will exhibit distinct reaction kinetics and yields compared to N-propargyl pyrrolidine or piperidine under identical conditions.

ring strain basicity nucleophilicity structure-activity relationship

Oxalic acid;1-prop-2-ynylazetidine: Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Bridged Azabicyclic Frameworks via Radical Translocation

Researchers investigating radical-mediated cyclization cascades to construct bridged azabicyclic scaffolds should select the N-propargyl azetidine scaffold (as its oxalate salt) rather than piperidine-based analogs when the desired product profile requires the distinct reactivity conferred by the strained four-membered ring. The differential cyclization behavior of azetidine versus piperidine congeners under identical radical translocation conditions has been experimentally validated, establishing that scaffold selection determines the reaction outcome [1]. This compound enables access to azetidine-derived bicyclic systems not accessible via piperidine precursors.

Click Chemistry Conjugation via CuAAC: Incorporation of Strained Heterocycles into Bioconjugates and PROTACs

For applications requiring terminal alkyne functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the propargyl azetidine oxalate salt provides a reactive handle for conjugation to azide-bearing molecules [1]. The strained azetidine ring remains intact during CuAAC conditions, allowing the resulting triazole-linked conjugates to retain the unique ring strain and conformational constraints of the azetidine moiety. This makes the compound particularly valuable for constructing PROTAC linkers or other heterobifunctional molecules where the azetidine ring serves as a rigid spacer or modulates physicochemical properties. Procurement of the oxalate salt (CAS 2905323-00-2) rather than the free base is recommended for accurate gravimetric dispensing during conjugation reactions [2].

Medicinal Chemistry Scaffold Exploration: Bioisosteric Replacement of Piperidine or Pyrrolidine Motifs

In drug discovery programs where piperidine or pyrrolidine scaffolds exhibit suboptimal pharmacokinetic or physicochemical properties, the azetidine ring serves as a compact bioisostere with distinct basicity and conformational constraints [1]. The propargyl substituent enables modular diversification via click chemistry, allowing rapid generation of focused compound libraries for structure-activity relationship studies. The differential pKa of azetidine (~11.29) versus piperidine (~11.22 for N-methylpiperidine) can be leveraged to modulate the ionization state of amine-containing pharmacophores, potentially impacting membrane permeability, off-target activity, and metabolic stability [2].

Ring-Expansion Method Development: Gold-Catalyzed and Zinc-Catalyzed Transformations

For synthetic methodology groups investigating ring-expansion reactions of strained heterocycles, N-propargyl azetidine derivatives represent privileged substrates due to the combination of ring strain and alkyne functionality. Gold-catalyzed ring-opening and cascade reactions of alkynyl azetidines have been demonstrated to produce tetrahydroquinolines and other nitrogen-containing heterocycles in a single synthetic operation [1]. The oxalate salt form provides a bench-stable solid substrate that can be precisely weighed for catalytic reaction optimization studies.

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